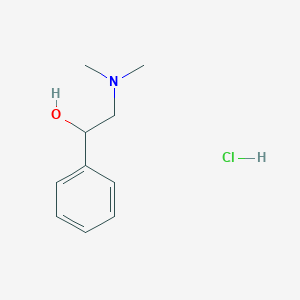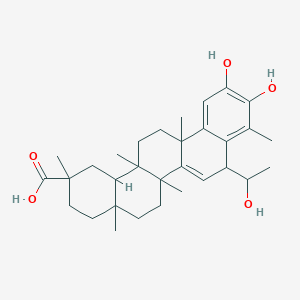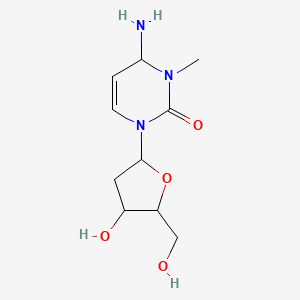![molecular formula C13H25N3O3 B12103213 tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate CAS No. 1305711-15-2](/img/structure/B12103213.png)
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate: is a synthetic organic compound with the molecular formula C13H26N2O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butyl carbamate protecting group, which is often used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-aminopiperidine, is reacted with a suitable acylating agent to form the piperidine intermediate.
Introduction of the tert-Butyl Carbamate Group: The piperidine intermediate is then treated with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine to introduce the tert-butyl carbamate protecting group.
Formation of the Final Product: The protected piperidine intermediate is further reacted with a suitable electrophile, such as an acyl chloride or anhydride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Substituted amines or carbamates
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-butyl (4-methylpiperidin-4-yl)carbamate
- tert-butyl 4-(4-piperidinylmethyl)-1-piperazinecarboxylate
Uniqueness
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the synthesis of specialized pharmaceuticals and biologically active compounds.
Eigenschaften
CAS-Nummer |
1305711-15-2 |
|---|---|
Molekularformel |
C13H25N3O3 |
Molekulargewicht |
271.36 g/mol |
IUPAC-Name |
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-7-4-11(17)16-8-5-10(14)6-9-16/h10H,4-9,14H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
JRDSNXLRRQDQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)



![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone](/img/structure/B12103163.png)
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)
![sodium;[5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12103207.png)


![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)
![[(3R,6S)-3-amino-3,6-dihydro-2H-pyran-6-yl]methanol;hydrochloride](/img/structure/B12103216.png)

